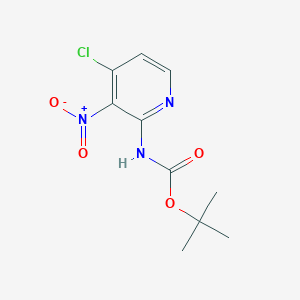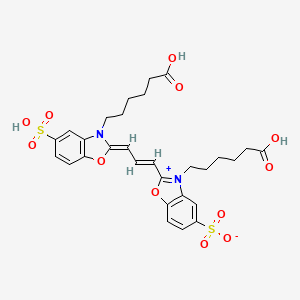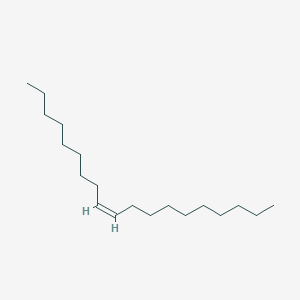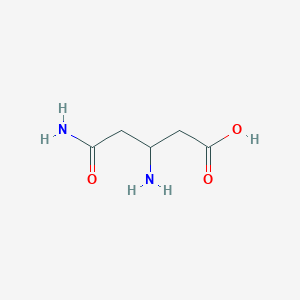![molecular formula C12H18N4S B12102938 1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-二乙基-3-[(E)-(6-甲基吡啶-2-基)亚甲基氨基]硫脲是一种复杂的有机化合物,属于硫脲衍生物类。硫脲化合物以其在各个领域的多样应用而闻名,包括有机合成、制药和材料科学。
准备方法
化学反应分析
1,1-二乙基-3-[(E)-(6-甲基吡啶-2-基)亚甲基氨基]硫脲会发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化,导致形成亚砜或砜。
还原: 还原反应可以使用硼氢化钠等还原剂进行,导致形成相应的胺类。
取代: 该化合物可以发生亲核取代反应,其中硫脲部分被其他亲核试剂取代,导致形成各种衍生物。
这些反应中使用的常见试剂和条件包括有机溶剂、催化剂以及受控的温度和压力条件。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
作用机制
相似化合物的比较
1,1-二乙基-3-[(E)-(6-甲基吡啶-2-基)亚甲基氨基]硫脲可以与其他硫脲衍生物进行比较,例如:
1,1-二乙基-3-(4-甲氧基苯甲酰基)硫脲: 该化合物也与过渡金属形成配合物,并表现出类似的生物活性。
1,1-二正丙基-3-(4-(3,3-二正丙基硫脲羰基)苯甲酰基)硫脲: 这种衍生物已被研究用于其热行为和与金属离子的络合。
1,1-二乙基-3-[(E)-(6-甲基吡啶-2-基)亚甲基氨基]硫脲的独特性在于其特定的结构特征,与其他硫脲衍生物相比,它赋予了其独特的化学反应性和生物活性。
属性
分子式 |
C12H18N4S |
|---|---|
分子量 |
250.37 g/mol |
IUPAC 名称 |
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H18N4S/c1-4-16(5-2)12(17)15-13-9-11-8-6-7-10(3)14-11/h6-9H,4-5H2,1-3H3,(H,15,17)/b13-9+ |
InChI 键 |
AXTATRPIRYPVLG-UKTHLTGXSA-N |
手性 SMILES |
CCN(CC)C(=S)N/N=C/C1=CC=CC(=N1)C |
规范 SMILES |
CCN(CC)C(=S)NN=CC1=CC=CC(=N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)




![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B12102885.png)

![Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate](/img/structure/B12102897.png)
![2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B12102904.png)
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12102913.png)
![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B12102918.png)


